N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a furochromenone core, and an acetamide moiety
Properties
Molecular Formula |
C24H22ClNO4 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H22ClNO4/c1-13-12-29-22-15(3)23-19(10-18(13)22)14(2)20(24(28)30-23)11-21(27)26-9-8-16-4-6-17(25)7-5-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27) |
InChI Key |
WOXNQUZJAACZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromenone structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine, such as 2-aminoethyl chloride, under mild conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler compound with a furan ring, used in flavoring and fragrance industries.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Ethyl acetoacetate: A versatile compound used in organic synthesis.
Uniqueness
N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide stands out due to its complex structure, combining multiple functional groups and rings, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
